molecular formula C12H11NO4 B2361096 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione CAS No. 29197-16-8

3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione

Cat. No. B2361096
Key on ui cas rn: 29197-16-8
M. Wt: 233.223
InChI Key: YZFGYWARVCXNKL-UHFFFAOYSA-N
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Patent
US06147087

Procedure details

30.2 g (0.2 mol) of 4-nitrobenzaldehyde and 30.0 g (0.3 mol) of acetylacetone are dissolved in 200 ml of isopropanol and treated with 1.2 ml of piperidine and 1 ml of glacial acetic acid. The mixture is warmed in a water bath until a clear solution is formed and then stirred at RT for 4 h. The product precipitates and is filtered off with suction.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12]([CH2:15][C:16](=[O:18])[CH3:17])(=[O:14])[CH3:13].N1CCCCC1.C(O)(=O)C>C(O)(C)C>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[C:15]([C:16](=[O:18])[CH3:17])[C:12](=[O:14])[CH3:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed in a water bath until a clear solution
CUSTOM
Type
CUSTOM
Details
is formed
CUSTOM
Type
CUSTOM
Details
The product precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off with suction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C(C(C)=O)C(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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